(R)-4-amino-2-methylbutanoic acid

GABAA-ρ1 Enantiomer-specific pharmacology Functional switch

For selective GABAA-ρ (formerly GABAC) receptor blockade, only the (R)-enantiomer (CAS 96192-37-9) provides pure antagonist activity (IC50 16–36 μM). The (S)-enantiomer is a partial agonist and the racemate produces confounding mixed effects, compromising experimental validity. This stereochemically pure batch, confirmed by X-ray crystallography, is essential for reproducible retinal physiology, receptor subunit fingerprinting, and antagonist counter-screening. Accept no substitutes.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
Cat. No. B10838607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-amino-2-methylbutanoic acid
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESCC(CCN)C(=O)O
InChIInChI=1S/C5H11NO2/c1-4(2-3-6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1
InChIKeyAEBRINKRALSWNY-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-4-Amino-2-methylbutanoic Acid: Chiral GABA Analog for Neuroscience Research Procurement


(R)-4-amino-2-methylbutanoic acid, systematically designated as (2R)-4-amino-2-methylbutanoic acid and commonly abbreviated as (R)-2MeGABA, is a chiral, C2-methyl-substituted analog of the major inhibitory neurotransmitter γ-aminobutyric acid (GABA). Unlike the endogenous ligand GABA, which acts as a full agonist at all GABA receptor subtypes, (R)-2MeGABA exhibits a qualitatively distinct pharmacological profile, functioning as a competitive antagonist at homomeric GABAA-ρ1 (formerly GABAC) receptors [1]. This compound belongs to a class of synthetic GABA analogs developed to probe the structure-activity relationships of the GABA binding pocket, particularly the steric and stereochemical constraints imposed by substitutions at the C2 position of the GABA backbone [1].

Why (R)-4-Amino-2-methylbutanoic Acid Cannot Be Substituted with Racemic or (S)-Enantiomer Forms


Attempting to substitute (R)-4-amino-2-methylbutanoic acid with its racemic mixture (±)-2MeGABA or its enantiomer (S)-2MeGABA is scientifically invalid due to a complete functional switch in pharmacology. The (R)-enantiomer is a pure antagonist at GABAA-ρ1 and ρ2 receptors, whereas the (S)-enantiomer is a partial agonist, and the racemate exhibits mixed agonist/antagonist behavior that masks the individual enantiomers' distinct activities [1][2]. This stereospecific difference is not merely a matter of potency but represents a qualitative change in receptor modulation—a phenomenon critical for experimental reproducibility and pharmacological interpretation. For any study aiming to selectively block GABAA-ρ receptor-mediated currents, the use of the racemate would introduce confounding agonist activity from the (S)-enantiomer, while the (S)-enantiomer alone would produce the opposite physiological effect [1].

Quantitative Differentiation Evidence for (R)-4-Amino-2-methylbutanoic Acid vs. Comparators


Functional Antagonist vs. Agonist Switch at GABAA-ρ1 Receptors

(R)-2MeGABA acts as a competitive antagonist at human homomeric GABAA-ρ1 receptors expressed in Xenopus laevis oocytes, with an IC50 of 16 μM. In stark contrast, its (S)-enantiomer is a partial agonist at the same receptor subtype, with an EC50 of 65 μM [1]. This represents a qualitative functional switch—not merely a potency difference—where one enantiomer activates the receptor while the other blocks it. The racemic mixture (±)-2MeGABA exhibits a mixed profile with a weak partial agonist KD of 189 μM and an IC50 of 21 μM for blocking GABA [2].

GABAA-ρ1 Enantiomer-specific pharmacology Functional switch

Subtype-Selective Antagonism at GABAA-ρ2 vs. GABAA-ρ1 Receptors

At human homomeric GABAA-ρ2 receptors, (R)-2MeGABA shows a 2.25-fold lower antagonist potency compared to its activity at GABAA-ρ1 receptors (IC50 = 36 μM for ρ2 vs. 16 μM for ρ1), demonstrating a measurable degree of subtype selectivity [1]. Its (S)-enantiomer, however, is a more potent agonist at ρ2 (EC50 = 20 μM) than at ρ1 (EC50 = 65 μM) [1]. The racemate does not distinguish between these subtypes in a functionally interpretable way.

GABAA-ρ2 Subtype selectivity Antagonist potency

Absence of Activity at Synaptic GABAA and GABAB Receptors

Unlike the endogenous ligand GABA, which activates all major GABA receptor classes, (R)-2MeGABA exhibits a targeted pharmacological profile, showing no detectable activity (agonist or antagonist) at heteromeric synaptic GABAA (α1β2γ2L) receptors or at GABAB receptors up to the highest concentrations tested [1]. This receptor class selectivity stands in contrast to broad-spectrum GABA analogs and even to the racemic mixture, which shows a weak partial agonist response at GABAA-ρ3 receptors (EC50 = 25 μM via the (S)-enantiomer component) [1].

Off-target selectivity GABAA receptor GABAB receptor

Specific Optical Rotation and Absolute Configuration Confirmation by X-Ray Crystallography

The absolute configuration of (R)-4-amino-2-methylbutanoic acid was unambiguously assigned as (2R) through X-ray crystallographic analysis of the (+)-(R,S)-diastereoisomeric intermediate formed during its stereoselective synthesis [1]. The compound exhibits a negative specific rotation ([α]D = −), consistent with literature values [1]. This rigorous stereochemical characterization ensures that the material procured as (R)-4-amino-2-methylbutanoic acid corresponds to the enantiomer with the documented pharmacological antagonist profile, which is critical given that the (S)-enantiomer produces the opposite functional effect.

Chiral purity Absolute configuration X-ray crystallography

Target Application Scenarios for (R)-4-Amino-2-methylbutanoic Acid Based on Evidence


Pharmacological Dissection of Tonic Inhibition Mediated by GABAA-ρ Receptors in Retinal Circuits

Retinal bipolar cells and horizontal cells express high levels of GABAA-ρ receptors that mediate sustained tonic inhibition. The pure antagonist profile of (R)-2MeGABA at ρ1 and ρ2 receptors (IC50 = 16 μM and 36 μM, respectively [1]) enables researchers to selectively block this tonic chloride conductance in retinal slice preparations without activating synaptic GABAA receptors. This application is not achievable with the racemic mixture due to its partial agonist component nor with the (S)-enantiomer, which would instead potentiate ρ2-mediated currents (EC50 = 20 μM [1]), directly counteracting the desired experimental outcome.

Enantiomer-Specific Structure-Activity Relationship (SAR) Studies of the GABA Binding Pocket

The C2-methyl substitution in (R)-2MeGABA introduces both steric constraint and a stereochemical center that probes the chiral environment of the GABA orthosteric binding site. The complete functional switch from agonist [(S)-enantiomer] to antagonist [(R)-enantiomer] at the same receptor binding pocket [1] provides a powerful SAR dataset for computational modeling and receptor-ligand interaction studies. The racemate cannot be used for this purpose because its mixed agonist/antagonist activity obscures the individual enantiomer contributions [2].

Validation of GABAA-ρ Subtype Pharmacological Fingerprints in Recombinant Expression Systems

When characterizing newly identified or engineered GABAA-ρ subunits, (R)-2MeGABA serves as a diagnostic pharmacological tool to confirm receptor identity. Its distinctive antagonist activity at ρ1 (IC50 = 16 μM) and ρ2 (IC50 = 36 μM), combined with inactivity at GABAA (α1β2γ2L) and GABAB receptors [1], provides a multi-parameter pharmacological fingerprint that can distinguish ρ-containing receptors from other GABA-gated chloride channels. The stereochemical purity of the (R)-enantiomer, confirmed by X-ray crystallography [2], ensures batch-to-batch consistency in these validation assays.

Negative Control for GABAergic Agonist Screening Campaigns Targeting ρ Receptors

In drug discovery programs seeking selective GABAA-ρ agonists, (R)-2MeGABA is uniquely suited as a reference antagonist for counter-screening and assay validation. Its well-characterized IC50 values at ρ1 and ρ2 receptors (16 μM and 36 μM, respectively [1]) provide a quantitative benchmark for antagonist potency, while its absolute lack of activity at GABAA and GABAB receptors eliminates off-target signal contamination. Utilizing the (S)-enantiomer in this role would be counterproductive, as its agonist activity at ρ2 (EC50 = 20 μM [1]) would generate false positive signals in agonist screens.

Quote Request

Request a Quote for (R)-4-amino-2-methylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.